Formaldehyde, O-methyloxime
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Overview
Description
Formaldehyde, O-methyloxime, also known as formaldoxime, is an organic compound with the formula H2C=N−OH. It is the oxime derivative of formaldehyde. This compound is a colorless liquid that tends to polymerize into a cyclic trimer. Aqueous solutions of formaldoxime are stable, as is its hydrochloride form ([H2C=N(−H)(−OH)]+Cl−) .
Preparation Methods
Formaldehyde, O-methyloxime is typically synthesized by the reaction of hydroxylamine with formaldehyde. The reaction proceeds as follows:
HCHO+NH2OH→H2C=N−OH+H2O
This reaction is straightforward and can be conducted under mild conditions .
In industrial settings, the production of formaldoxime involves similar methods, with careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Formaldehyde, O-methyloxime undergoes various chemical reactions, including:
Oxidation: Formaldoxime can be oxidized to formic acid or other oxidized derivatives under appropriate conditions.
Reduction: Reduction of formaldoxime typically yields methylamine or other reduced products.
Substitution: It can participate in substitution reactions, particularly with aryl diazonium salts, to form aryl aldehydes.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions .
Scientific Research Applications
Formaldehyde, O-methyloxime has several applications in scientific research:
Biology: In biological research, formaldoxime can be used to study enzyme mechanisms and protein interactions due to its reactivity with amino groups.
Mechanism of Action
The mechanism of action of formaldoxime involves its reactivity with nucleophiles, such as amines and thiols. It forms methylol derivatives at the site of contact, which can further react to form adducts or cross-links with DNA, RNA, and proteins . This reactivity underlies its use in various chemical and biological applications.
Comparison with Similar Compounds
Formaldehyde, O-methyloxime is part of a broader family of oximes, which include aldoximes and ketoximes. Similar compounds include:
Acetaldoxime (CH3CH=NOH): An oxime derived from acetaldehyde.
Benzaldoxime (C6H5CH=NOH): An oxime derived from benzaldehyde.
Acetone oxime (CH3C(=NOH)CH3): A ketoxime derived from acetone.
Compared to these compounds, formaldoxime is unique due to its simple structure and high reactivity, making it a valuable reagent in organic synthesis and industrial applications .
Properties
CAS No. |
62479-73-6 |
---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
59.07 g/mol |
IUPAC Name |
N-methoxymethanimine |
InChI |
InChI=1S/C2H5NO/c1-3-4-2/h1H2,2H3 |
InChI Key |
KQBWUPMFKBDNJJ-UHFFFAOYSA-N |
Canonical SMILES |
CON=C |
Origin of Product |
United States |
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